Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Overview
Description
Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-chlorophenyl group attached to a dioxobutanoate moiety
Mechanism of Action
Target of action
Many organophosphates, such as profenofos , act by inhibiting the enzyme acetylcholinesterase . This enzyme is crucial for nerve function in insects, humans, and many other animals.
Mode of action
Organophosphates inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft . This leads to an accumulation of acetylcholine, causing continuous stimulation of the muscles and glands.
Result of action
The inhibition of acetylcholinesterase by organophosphates leads to an overstimulation of the muscles and glands controlled by the cholinergic nerves. This can result in symptoms such as muscle weakness, twitching, and paralysis, excessive salivation and tear production, and in severe cases, respiratory failure .
Action environment
The action of organophosphates can be influenced by various environmental factors. For example, certain microbes can degrade organophosphates, reducing their toxicity . Additionally, factors such as temperature, pH, and soil type can affect the stability and persistence of these compounds in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2-chlorophenyl)-2,4-dioxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 4-(2-chlorophenyl)-2,4-dioxobutanoic acid.
Reduction: Ethyl 4-(2-chlorophenyl)-2-hydroxybutanoate.
Substitution: Products depend on the nucleophile used, such as 4-(2-methoxyphenyl)-2,4-dioxobutanoate.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate
- Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
- Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Uniqueness
Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWSDZSLUSCKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274768 | |
Record name | Ethyl 2-chloro-α,γ-dioxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-35-7 | |
Record name | Ethyl 2-chloro-α,γ-dioxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338982-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-α,γ-dioxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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